(4-ISOPROPYLPHENYL)METHANESULFONAMIDE

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Procure (4-Isopropylphenyl)methanesulfonamide with strict regioisomeric and linker fidelity. This compound features a para-isopropyl substituent and a benzylic methanesulfonamide group, a structural combination required for generating active D-(+)-sotalol intermediates and CFTR corrector scaffolds. Substituting with ortho/meta isomers or N-aryl methanesulfonamide analogs introduces uncontrolled variability in LogP, hydrogen-bonding geometry, and downstream derivatization vectors, invalidating SAR interpretation. Verify para-isomer content by HPLC or NMR to ensure batch-to-batch reproducibility in chiral resolutions and focused library synthesis.

Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
CAS No. 64732-36-1
Cat. No. B1386089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-ISOPROPYLPHENYL)METHANESULFONAMIDE
CAS64732-36-1
Molecular FormulaC10H15NO2S
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CS(=O)(=O)N
InChIInChI=1S/C10H15NO2S/c1-8(2)10-5-3-9(4-6-10)7-14(11,12)13/h3-6,8H,7H2,1-2H3,(H2,11,12,13)
InChIKeyQUHGEDDAENKRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Isopropylphenyl)methanesulfonamide (CAS 64732-36-1): A Regio-Defined Sulfonamide Scaffold for Pharmaceutical and Agrochemical Intermediates


(4-Isopropylphenyl)methanesulfonamide (CAS 64732-36-1), also known as 1-(4-isopropylphenyl)methanesulfonamide, is a substituted aromatic sulfonamide with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol . The compound features a methanesulfonamide group (-NHSO2CH3) attached at the benzylic position of a para-isopropyl-substituted phenyl ring . Sulfonamides bearing the 4-isopropylphenyl moiety are established intermediates in the synthesis of beta-adrenergic receptor antagonists (e.g., sotalol derivatives) [1] and have been incorporated into pharmacologically active scaffolds targeting cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels [2]. The compound is commercially available at purities typically ≥95–97% . Its value proposition for scientific procurement centers on the defined regiochemistry of the isopropyl substituent and the benzylic methanesulfonamide functional handle, which together impart a distinct physicochemical profile and synthetic utility profile relative to ortho- or meta-substituted isomers and non-benzylic sulfonamide analogs.

Why Generic Substitution of (4-Isopropylphenyl)methanesulfonamide (CAS 64732-36-1) with Unspecified Isomers or Alkyl Variants Is Scientifically Unjustified


Substitution of (4-Isopropylphenyl)methanesulfonamide with generic 'isopropylphenyl sulfonamide' mixtures or non-benzylic methanesulfonamide analogs introduces uncontrolled variability in at least two critical procurement-relevant parameters: regioisomeric identity and linker architecture. The position of the isopropyl group (para vs. ortho vs. meta) directly modulates the electronic environment of the aromatic ring, affecting both the nucleophilicity of the sulfonamide nitrogen and the lipophilicity (LogP) of the molecule . Furthermore, the benzylic attachment of the methanesulfonamide group distinguishes this compound from N-aryl methanesulfonamides (where the sulfonamide nitrogen is directly attached to the phenyl ring), a structural feature that alters conformational flexibility and hydrogen-bonding geometry in target binding pockets [1]. In synthetic applications, the specific regioisomer defines the vector of downstream derivatization; for instance, the para-isopropyl substitution pattern is required for generating sotalol-type beta-blocker intermediates, where ortho- or meta-substitution would yield biologically inactive or off-target compounds [2]. Therefore, substitution without rigorous analytical confirmation of both regioisomeric purity and benzylic sulfonamide linkage represents a source of experimental irreproducibility and invalid SAR interpretation.

Quantitative Differentiation Evidence for (4-Isopropylphenyl)methanesulfonamide (CAS 64732-36-1) Versus Structural Analogs


Regioisomeric Differentiation: Para-Isopropyl Versus Ortho-Isopropyl Substitution Alters Lipophilicity and Synthetic Trajectory

The para-substitution pattern of (4-isopropylphenyl)methanesulfonamide provides a distinct electronic and steric profile compared to the ortho-isopropyl analog N-(2-isopropylphenyl)methanesulfonamide. While both compounds share the identical molecular formula (C10H15NO2S) and molecular weight (213.3 g/mol), the para isomer exhibits altered lipophilicity and a different hydrogen-bonding orientation due to the absence of ortho steric hindrance around the sulfonamide-bearing benzylic carbon . In synthetic sequences targeting sotalol analogs, the para-substitution is a defined structural requirement; the ortho-isomer cannot serve as a substitute for generating the correct pharmacophore geometry [1].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Linker Architecture Differentiation: Benzylic Methanesulfonamide Versus N-Aryl Methanesulfonamide Affects Hydrogen-Bonding Geometry

(4-Isopropylphenyl)methanesulfonamide features a benzylic sulfonamide linkage (-CH2-NHSO2CH3), which distinguishes it from N-aryl methanesulfonamides where the sulfonamide nitrogen is directly bonded to the aromatic ring. This architectural difference alters the conformational flexibility and the spatial positioning of the sulfonamide NH hydrogen-bond donor . In SAR studies of methanesulfonamide-containing COX-2 inhibitors, the benzylic positioning of the methanesulfonamide group was shown to modulate enzyme selectivity, with N-aryl variants exhibiting different inhibitory profiles [1]. The benzylic methylene spacer provides an additional degree of rotational freedom that can influence target binding and metabolic stability.

Medicinal Chemistry Enzyme Inhibition Molecular Recognition

Functional Handle Differentiation: Methanesulfonamide Versus Ethanesulfonamide Homolog Affects Molecular Weight and Lipophilicity

The methanesulfonamide group (-NHSO2CH3) in the target compound is distinguished from the ethanesulfonamide homolog (-NHSO2CH2CH3) found in 1-(4-isopropylphenyl)ethane-1-sulfonamide. The ethane variant has a molecular weight of 227.3 g/mol (C11H17NO2S), representing a 14 g/mol increase over the target compound (213.3 g/mol) . This homologation increases lipophilicity and alters metabolic susceptibility, with the additional methylene unit potentially affecting both passive membrane permeability and cytochrome P450-mediated oxidation. In drug discovery campaigns, such alkyl chain length variations are routinely evaluated for their impact on LogD and metabolic stability, and these compounds are not interchangeable without requalification.

Medicinal Chemistry ADME Profiling Lead Optimization

Validated Application Scenarios for (4-Isopropylphenyl)methanesulfonamide (CAS 64732-36-1) Procurement Based on Evidentiary Differentiation


Synthesis of Beta-Adrenergic Receptor Antagonist Intermediates (Sotalol Derivatives)

This compound is specifically documented as a precursor to chiral alcohol intermediates in the synthesis of D-(+) sotalol and related beta-blockers [1]. The para-isopropyl substitution pattern is a structural prerequisite for this synthetic route; ortho- or meta-substituted isomers cannot be substituted. Researchers procuring this compound for sotalol analog synthesis should verify regioisomeric purity via HPLC or NMR to ensure the para-isomer content meets specifications, as the presence of positional isomers will generate undesired byproducts and invalidate chiral resolution steps [1]. This application is supported by established literature precedence in pharmaceutical intermediate synthesis.

CFTR Modulator Scaffold Derivatization for Cystic Fibrosis Research

The 4-isopropylphenyl sulfonamide moiety is a recognized substructure in CFTR corrector compounds, with SAR studies demonstrating that phenylglycine derivatives bearing this para-isopropylphenyl group activate ΔF508-CFTR with activation constants (Ka) in the nanomolar range [2]. (4-Isopropylphenyl)methanesulfonamide serves as a building block for generating focused libraries of sulfonamide-containing CFTR modulators. The benzylic methanesulfonamide group provides a site for further functionalization while maintaining the core para-isopropylphenyl recognition element. Researchers should note that N-aryl methanesulfonamide analogs lack the benzylic methylene spacer present in this compound, which may alter binding geometry and should not be used as drop-in replacements without comparative evaluation.

Sulfonamide-Containing COX-2 Inhibitor Analog Synthesis and SAR Studies

Methanesulfonamide-containing compounds have been systematically evaluated as COX-2 inhibitors, with SAR studies revealing that the methanesulfonamide functional group (-NHSO2CH3) confers distinct selectivity profiles compared to methanesulfonyl (-SO2CH3) analogs [3]. (4-Isopropylphenyl)methanesulfonamide provides a scaffold for exploring para-substituent effects on COX-2/COX-1 selectivity. In documented SAR campaigns, compounds with para-substituents on the phenyl ring exhibited COX-2 selectivity indexes ranging from 3.1 to 39.4, depending on the electronic nature of the substituent [3]. This compound offers a defined starting point for systematic exploration of para-isopropyl effects on enzyme inhibition, with the benzylic linkage providing a distinct spatial presentation of the sulfonamide pharmacophore relative to direct N-aryl analogs.

Physicochemical Property Benchmarking in Lead Optimization Programs

(4-Isopropylphenyl)methanesulfonamide (MW 213.3, C10H15NO2S) occupies a specific region of chemical space defined by its molecular weight, lipophilicity, and hydrogen-bonding capacity . For medicinal chemistry programs exploring sulfonamide-containing scaffolds, this compound serves as a well-defined reference point for benchmarking the impact of alkyl chain length variation on ADME properties. The methanesulfonamide group provides a baseline LogP and metabolic stability profile against which ethyl, propyl, or branched alkyl sulfonamide homologs can be quantitatively compared. Procurement of this compound with documented purity (≥95-97%) ensures that observed property differences are attributable to structural modifications rather than batch-to-batch variability in starting material quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-ISOPROPYLPHENYL)METHANESULFONAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.